molecular formula C20H25BN4O2 B13360305 [2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine

[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine

Cat. No.: B13360305
M. Wt: 364.3 g/mol
InChI Key: OMAKSMHXDSTHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, [2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine, is a sophisticated chemical intermediate designed for advanced medicinal chemistry and chemical biology research. Its primary research value lies in its role as a key precursor in the synthesis of targeted protein degradation molecules, known as PROTACs , and other bi-functional probes. The molecule integrates a tryptamine-derived moiety, which can confer affinity for certain protein binding sites, with a critical pinacol boronate ester functional group. This boronate ester is essential for Suzuki-Miyaura cross-coupling reactions , a widely used method for forming carbon-carbon bonds. This allows researchers to efficiently conjugate this complex amine fragment to various aromatic and heteroaromatic electrophiles, such as chloropyrimidines, enabling the rapid construction of diverse compound libraries for kinase inhibitor discovery and optimization. The presence of the indole group suggests potential for targeting proteins that recognize natural indole-containing ligands, making this boronic ester a versatile building block for developing novel probes and degraders for proteins of interest in oncology and neurological diseases.

Properties

Molecular Formula

C20H25BN4O2

Molecular Weight

364.3 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C20H25BN4O2/c1-19(2)20(3,4)27-21(26-19)15-12-24-18(25-13-15)22-10-9-14-11-23-17-8-6-5-7-16(14)17/h5-8,11-13,23H,9-10H2,1-4H3,(H,22,24,25)

InChI Key

OMAKSMHXDSTHKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

  • Pyrimidine derivatives substituted at the 5-position with halogens (e.g., 5-bromopyrimidine or 5-chloropyrimidine).
  • Pinacol borane or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane reagents for boronate ester formation.
  • Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Bases like potassium acetate or sodium carbonate.
  • Solvents such as 1,4-dioxane or tetrahydrofuran (THF).

Suzuki-Miyaura Cross-Coupling

The installation of the boronate ester at the 5-position of the pyrimidine ring is typically achieved via Suzuki-Miyaura cross-coupling of a halogenated pyrimidine with bis(pinacolato)diboron under palladium catalysis. The reaction proceeds under an inert argon atmosphere at elevated temperatures (around 80–100 °C) with potassium acetate as the base.

Reaction Scheme:

$$
\text{5-Halopyrimidine} + \text{B}2(\text{pin})2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}, \text{dioxane}, 80-100^\circ C} \text{5-Boronate pyrimidine}
$$

This step yields the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine intermediate with high regioselectivity and good yields (typically 70-85%).

Attachment of the Indol-3-yl-Ethylamine Moiety

Amination of the Pyrimidine Core

The 2-position of the pyrimidine ring is functionalized with the 2-(1H-indol-3-yl)ethylamine group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, depending on the nature of the leaving group at C-2.

  • If the pyrimidine has a suitable leaving group (e.g., 2-chloropyrimidine), the amination is performed by reacting with 2-(1H-indol-3-yl)ethylamine in the presence of a base such as potassium carbonate or cesium carbonate.
  • Solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used.
  • The reaction is conducted at temperatures ranging from 80 to 120 °C for several hours.

Reaction Scheme:

$$
\text{5-Boronate-2-chloropyrimidine} + \text{2-(1H-indol-3-yl)ethylamine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 100^\circ C} \text{Target compound}
$$

This step introduces the amine substituent selectively at the 2-position, preserving the boronate ester functionality.

Protection and Purification

The boronate ester group is sensitive to hydrolysis; thus, the reactions and purifications are conducted under anhydrous conditions or with minimal moisture exposure. Purification methods include:

  • Column chromatography on silica gel using solvents such as ethyl acetate/hexane mixtures.
  • Crystallization from suitable solvents to obtain analytically pure material.
  • Thin layer chromatography (TLC) is employed for reaction monitoring.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material Reagents/Catalysts Conditions Yield (%) Notes
1 Suzuki-Miyaura Cross-Coupling 5-Halopyrimidine + bis(pinacolato)diboron Pd(dppf)Cl2, KOAc, 1,4-dioxane 80-100 °C, argon atmosphere 70-85 Forms 5-boronate pyrimidine intermediate
2 Amination (SNAr or Buchwald) 5-Boronate-2-chloropyrimidine + indol-3-yl ethylamine K2CO3, DMF or NMP 80-120 °C 65-80 Selective substitution at pyrimidine C-2
3 Purification Crude reaction mixture Silica gel chromatography Ambient temperature Protects boronate ester during workup

Research Findings and Considerations

  • The boronate ester group enables further functionalization via Suzuki coupling, making this compound a valuable intermediate in medicinal chemistry.
  • The choice of palladium catalyst and base critically affects the yield and purity of the boronate intermediate.
  • The amination step must be optimized to prevent deboronation or side reactions involving the indole moiety.
  • Analytical techniques such as NMR, mass spectrometry, and HPLC confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting gene expression and protein synthesis. The dioxaborolane group can participate in covalent bonding with biomolecules, enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Boronic Esters

(a) N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
  • Structure : Lacks the indole group; substituent at position 2 is isopropylamine.
  • Properties : Lower molecular weight (263.15 g/mol) and ClogP (~2.1) compared to the target compound.
  • Applications : Primarily used as a synthetic intermediate for Suzuki couplings .
  • Key Difference : Absence of indole limits its biological target engagement, as seen in indole-containing analogs with antimicrobial activity .
(b) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 402960-38-7)
  • Structure: No substituent at position 2; free amine group.
  • Similarity Score : 0.82 (Tanimoto coefficient) vs. target compound .
  • Reactivity : The free amine allows for further functionalization but reduces membrane permeability compared to the ethylindole group .

Indole-Containing Pyrimidines

(a) 4,6-Di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine
  • Structure : Two indole groups at positions 4 and 6; lacks boronic ester.
  • Biological Activity : Exhibits antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) and a docking score of 7.0 kcal/mol with androgen receptors .
  • Key Difference : The absence of the boronic ester limits its utility in covalent binding or cross-coupling reactions .
(b) 4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic Acid
  • Structure : Pyrimidine linked to indole via acetic acid.
  • Properties : Higher polarity (ClogP ~1.5) due to the carboxylic acid group, reducing blood-brain barrier penetration compared to the target compound’s ethylamine linker .

Boronated Heterocycles with Alternative Cores

(a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
  • Structure : Pyridine core with trifluoromethyl and boronic ester groups.
  • Properties : Molecular weight 288.07 g/mol; ClogP ~2.6. The electron-withdrawing CF₃ group enhances metabolic stability but may reduce binding affinity for indole-specific targets .
(b) N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • Structure : Cyclohexylamine substituent on pyridine.
  • Applications : Used in kinase inhibitor synthesis; the bulky cyclohexyl group may sterically hinder target engagement compared to the indole’s planar structure .

Comparative Data Table

Compound Name Core Structure Boronic Ester Key Substituent Molecular Weight (g/mol) ClogP Biological Activity/Application
Target Compound Pyrimidine Yes 2-(Indol-3-yl)ethyl ~393.3 ~3.2 Potential kinase/AR modulation
N-Isopropyl-5-boronic ester pyrimidine Pyrimidine Yes Isopropylamine 263.15 ~2.1 Suzuki coupling intermediate
4,6-Diindole pyrimidine Pyrimidine No 4,6-Diindole ~349.4 ~4.0 Antimicrobial (MIC 8–16 µg/mL)
5-Boronic ester-4-CF₃ pyridine Pyridine Yes Trifluoromethyl 288.07 ~2.8 Metabolic stability

Research Findings and Implications

  • Synthetic Utility: The target compound’s boronic ester facilitates cross-coupling reactions, unlike non-boronated indole-pyrimidines .
  • Pharmacological Potential: Indole derivatives show superior antimicrobial and receptor-binding activity compared to non-indole analogs (e.g., docking score 7.0 kcal/mol vs. 5.2 kcal/mol for cyclohexyl-pyridine) .
  • Structural Optimization : Substitution at pyrimidine position 2 with lipophilic groups (e.g., indole) enhances bioavailability over polar derivatives like carboxylic acid-linked indoles .

Biological Activity

The compound [2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound features an indole moiety and a pyrimidine ring with a dioxaborolane substituent. Its structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC17H24B2N4O2
Molecular Weight344.20 g/mol
LogP3.4138
Polar Surface Area41.91 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the indole and pyrimidine frameworks followed by the introduction of the dioxaborolane group. Specific methods may vary based on the desired purity and yield.

Anticancer Properties

Recent studies have indicated that compounds with indole and pyrimidine structures exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study: Breast Cancer
    • A study demonstrated that an indole-based compound significantly reduced the viability of MCF-7 breast cancer cells in vitro.
    • The mechanism involved the activation of caspase pathways leading to apoptosis.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in cancer metabolism and progression.

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition
    • IDO is an enzyme that plays a crucial role in immune regulation and tumor growth.
    • Preliminary data suggest that this compound can inhibit IDO activity, potentially enhancing anti-tumor immunity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

ParameterValue
AbsorptionHigh (estimated >90%)
DistributionWide distribution in tissues
MetabolismPrimarily hepatic
ExcretionRenal

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine, and how can purity be maximized?

  • Methodology :

  • Stepwise Synthesis : Use a multi-component reaction approach with 1H-indole-3-carbaldehyde, boronic ester-functionalized pyrimidine precursors, and ethylamine derivatives under reflux in ethanol (60–80°C) .
  • Catalysis : Optimize palladium-catalyzed cross-coupling for boronic ester installation, using Buchwald-Hartwig conditions (e.g., Pd(dba)₂, XPhos) in toluene/DMF .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (3:1) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound, particularly the boronic ester moiety?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR to confirm indole and pyrimidine connectivity. For boron, perform ¹¹B NMR (δ ~30 ppm for dioxaborolane) .
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen bonding (e.g., N–H···O interactions in pyrimidine-amine groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~423 Da) and boron isotopic pattern .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the indole and boronic ester groups in biological activity?

  • Methodology :

  • Substitution Patterns : Synthesize analogs with halogenated indoles (e.g., 5-fluoroindole) or modified boronic esters (e.g., pinacol vs. neopentyl glycol esters) .
  • Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) and compare IC₅₀ values. Use molecular docking to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in reported antimicrobial activity between in vitro and computational docking data?

  • Methodology :

  • Orthogonal Assays : Validate in vitro antimicrobial activity (MIC against S. aureus, E. coli) with live-cell imaging to confirm membrane disruption vs. target inhibition .
  • Docking Validation : Replicate docking studies (AutoDock Vina) using crystal structures of bacterial targets (e.g., E. coli dihydrofolate reductase) and adjust scoring functions for boronic ester interactions .

Q. How can the boron moiety be leveraged for targeted drug delivery or Suzuki-Miyaura coupling in prodrug design?

  • Methodology :

  • Suzuki Coupling : Optimize reaction conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to conjugate the boronic ester with aryl halides (e.g., fluorophore-tagged bromobenzene) .
  • Prodrug Activation : Design boronic ester-linked prodrugs cleavable by tumor-associated proteases (e.g., MMP-9), monitoring release via LC-MS .

Q. What computational approaches predict toxicity and off-target effects of this compound?

  • Methodology :

  • In Silico Profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity and endocrine disruption. Cross-validate with Tox21 assays (ARE, p53 pathways) .
  • MD Simulations : Run 100-ns simulations (AMBER) to assess stability in cytochrome P450 binding pockets, identifying metabolic hotspots .

Q. How should in vivo pharmacokinetic studies be structured to evaluate bioavailability and metabolic stability?

  • Methodology :

  • Animal Models : Administer compound (IV/PO) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 h. Quantify via LC-MS/MS .
  • Metabolite ID : Use HILIC chromatography and high-resolution MS to identify boronic acid hydrolysis products and glucuronide conjugates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.